molecular formula C13H14N2O3 B2417554 N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide CAS No. 1797793-35-1

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide

Cat. No.: B2417554
CAS No.: 1797793-35-1
M. Wt: 246.266
InChI Key: QVOSGIUQCVXUSB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyanomethyl group, a methoxy group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The prop-2-en-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid.

    Reduction: Formation of N-(aminomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide exerts its effects involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, interacting with electrophilic sites on enzymes or receptors. The methoxy and prop-2-en-1-yloxy groups can modulate the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-N-(prop-2-en-1-yl)benzamide: Similar structure but lacks the methoxy group.

    N-(Prop-2-en-1-yl)acetamide: Similar alkenyl group but different core structure.

    2-(Prop-2-en-1-yloxy)acetic acid: Similar alkenyl group but different functional groups.

Uniqueness

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, while the cyanomethyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

N-(cyanomethyl)-4-methoxy-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-8-18-12-9-10(17-2)4-5-11(12)13(16)15-7-6-14/h3-5,9H,1,7-8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOSGIUQCVXUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC#N)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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